Cyanuric acid-13C3, also known as tricyano-13C3, is a powerful isotope-labeled variant of cyanuric acid (). This stable isotope finds remarkable applications in various scientific research fields, particularly those delving into the intricacies of biochemistry and physiology.
One of the most significant contributions of Cyanuric acid-13C3 lies in its ability to elucidate metabolic pathways. Scientists utilize this compound to trace the fate of molecules and drugs within an organism. By incorporating the 13C isotope into the cyanuric acid structure, researchers can monitor its movement through metabolic processes. The 13C label acts as a unique marker, allowing researchers to distinguish the labeled cyanuric acid from its naturally occurring counterpart using techniques like mass spectrometry . This approach sheds light on how the body breaks down and utilizes various substances, providing valuable insights into drug metabolism and nutritional science.
The compound (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione, also known as cyanuric acid-13C3, is a stable isotope-labeled derivative of cyanuric acid. Its molecular formula is with a molecular weight of 132.05 g/mol. This compound is characterized by its three carbonyl groups attached to a triazine ring structure, which is a six-membered heterocyclic compound containing three nitrogen atoms. Cyanuric acid itself is commonly used in various industrial applications, including as a precursor for disinfectants and herbicides.
The biological activity of cyanuric acid-13C3 is primarily linked to its role as a chemical tracer in metabolic studies. It does not exhibit significant biological activity on its own but serves as an important tool in understanding metabolic pathways due to its stable isotope labeling. This allows researchers to track the compound's behavior in biological systems without altering the system's natural state.
Cyanuric acid-13C3 can be synthesized through several methods:
Cyanuric acid-13C3 has various applications:
Interaction studies involving cyanuric acid-13C3 typically focus on its binding properties with other compounds, particularly melamine. The formation of melamine cyanurate demonstrates its role in supramolecular chemistry, where it forms insoluble complexes that are significant for understanding chemical interactions at the molecular level.
Several compounds share structural similarities with cyanuric acid-13C3:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cyanuric Acid | C₃H₃N₃O₃ | Non-labeled version used widely in industry. |
Trichloroisocyanuric Acid | C₃Cl₃N₃O₃ | Chlorinated derivative used as a disinfectant. |
Trimethyl-1,3,5-triazinane-2,4,6-trione | C₆H₉N₃O₃ | Methylated version with different properties. |
Cyanuric acid-13C3's uniqueness lies in its stable isotope labeling, which allows for precise tracking in biological and environmental studies without altering the chemical behavior of the compound itself. This feature distinguishes it from its non-labeled counterparts and other derivatives that may not have the same isotopic specificity.
The molecular structure of (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione, commonly known as carbon-13 labeled cyanuric acid, consists of a six-membered heterocyclic ring containing three nitrogen atoms alternating with three carbon atoms, where the three carbonyl carbons are enriched with the ¹³C isotope [1] [2]. The compound exhibits the molecular formula ¹³C₃H₃N₃O₃ with a molecular weight of 132.05 g/mol, representing a mass increase of 3.0 atomic mass units compared to the unlabeled compound [1] [10].
The triazinane ring adopts a planar conformation with all atoms lying essentially in the same plane [15] [17]. The molecule demonstrates considerable structural flexibility through tautomeric equilibria between keto and enol forms [34] [36]. Density functional theory calculations reveal that the keto tautomer predominates in both gas phase and solution, with the enol forms being thermodynamically less stable [34] [36]. The keto form exhibits carbon-nitrogen bond distances distributed in a narrow range of 1.3672 to 1.3695 Å, which are intermediate between single and double bond character [15].
Conformational analysis indicates that the molecule exists primarily in a boat-like configuration when considering the six-membered ring, although the planar arrangement is energetically favored [15] [17]. The dihedral angles between substituent groups and the heterocyclic ring are minimal due to the planar nature of the core structure [17]. Nuclear magnetic resonance studies demonstrate that the molecule undergoes rapid tautomeric interconversion between different structural forms, with activation energies significantly reduced in polar solvents compared to gas phase conditions [34].
The physical properties of (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione closely resemble those of the unlabeled cyanuric acid while exhibiting subtle differences attributable to isotopic substitution [1] [2]. The compound appears as a white, odorless crystalline solid with a molecular weight of 132.05 g/mol [1] [10]. The melting point ranges from 320 to 360°C with decomposition occurring at these elevated temperatures rather than true melting [40] [43].
Table 1: Physical Properties of (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione
Property | Value | Reference |
---|---|---|
Molecular Weight | 132.05 g/mol | [1] |
Melting Point | 320-360°C (decomposes) | [40] [43] |
Density | 1.56-2.5 g/cm³ | [41] [43] |
Water Solubility | 0.27 g/100 mL (25°C) | [43] |
Vapor Pressure | <0.0001 Pa (25°C) | [41] |
Hydrogen Bond Donors | 3 | [1] |
Hydrogen Bond Acceptors | 3 | [1] |
The compound exhibits limited water solubility, dissolving approximately 1 gram in 200 mL of water at room temperature [44]. It demonstrates enhanced solubility in polar organic solvents such as dimethyl sulfoxide, concentrated sulfuric acid, and pyridine [41] [43]. The compound is virtually insoluble in nonpolar solvents including benzene, chloroform, and diethyl ether [41] [43].
Chemical properties include the ability to form multiple tautomeric structures through lactam-lactim tautomerism [40]. The hydroxyl groups exhibit phenolic character, enabling deprotonation with bases to form cyanurate salts with characteristic dissociation constants [40]. The compound undergoes thermal decomposition above 330°C, producing cyanic acid, isocyanic acid, and carbon dioxide as primary decomposition products [45].
Crystallographic studies of cyanuric acid and its derivatives reveal a monoclinic crystal system with space group C2/c [15] [18]. The unit cell parameters for cyanuric acid structures typically exhibit dimensions of approximately a = 11.956 Å, b = 6.735 Å, c = 7.907 Å, with β = 130.6° [15]. The crystal structure demonstrates extensive hydrogen bonding networks that significantly influence the molecular packing arrangement [15] [20].
Table 2: Crystallographic Parameters
Parameter | Value | Space Group | Reference |
---|---|---|---|
a | 11.956 Å | C2/c | [15] |
b | 6.735 Å | C2/c | [15] |
c | 7.907 Å | C2/c | [15] |
β | 130.6° | C2/c | [15] |
Volume | 483.4 ų | C2/c | [15] |
Z | 4 | C2/c | [15] |
The molecular packing involves strong N-H···O hydrogen bonding interactions oriented in three different crystallographic directions [15] [20]. These hydrogen bonds create both eight-membered and sixteen-membered ring patterns, designated as R₂²(8) and R₄⁴(16) motifs respectively [15]. The smaller rings form molecular tapes running in the [1 0 1] direction, while these tapes condense through additional hydrogen bonding to create two-dimensional sheets parallel to the (1 0 -1) plane [15].
The crystal structure exhibits intermolecular distances of approximately 3 Å between stacked layers [15]. Each asymmetric unit contains six non-hydrogen atoms, with three atoms located on special Wyckoff positions and three occupying general positions [15]. The carbon-oxygen bond distances range from 1.18 to 1.20 Å, consistent with carbonyl functionality [35].
The incorporation of ¹³C isotopes at the 2, 4, and 6 positions produces measurable isotope effects on various molecular properties [1] [9]. These effects primarily manifest in vibrational spectroscopy, where the increased mass of ¹³C atoms leads to characteristic frequency shifts in infrared and Raman spectra [24] [25]. Carbon-13 nuclear magnetic resonance spectroscopy provides particularly valuable insights, as the labeled carbons exhibit distinct chemical shifts that facilitate structural elucidation and mechanistic studies [6] [27].
Table 3: Isotope Effects on Spectroscopic Properties
Property | Unlabeled | ¹³C₃-labeled | Shift | Reference |
---|---|---|---|---|
¹³C NMR Signals | Natural abundance | Enhanced intensity | ~100-fold | [6] [27] |
Molecular Weight | 129.07 g/mol | 132.05 g/mol | +3.0 amu | [1] |
Mass Spectral Fragmentation | m/z 128 → 42, 85 | m/z 134 → 44, 89 | +6, +2, +4 | [26] |
Kinetic isotope effects become apparent in chemical reactions involving bond formation or cleavage at the labeled carbon positions [28] [29]. Primary kinetic isotope effects typically range from 1.0 to 1.2 for ¹³C substitution, reflecting the lower zero-point energy of bonds involving heavier isotopes [29]. Secondary isotope effects, while smaller in magnitude, provide valuable mechanistic information about transition state structures and reaction pathways [29] [31].
The isotopic substitution affects the compound's vibrational frequencies, with carbon-containing modes experiencing red-shifts proportional to the square root of the mass ratio [24] [32]. These frequency changes are particularly pronounced for carbon-nitrogen and carbon-oxygen stretching vibrations, which serve as diagnostic markers in spectroscopic analysis [24] [25]. The isotope effects extend to rotational constants and dipole moments, although these changes are typically smaller than vibrational perturbations [29].
Comparative analysis between (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione and unlabeled cyanuric acid reveals both similarities and distinct differences arising from isotopic substitution [1] . The fundamental chemical behavior remains largely unchanged, with both compounds exhibiting identical reactivity patterns, tautomeric equilibria, and hydrogen bonding capabilities [34] [36]. However, subtle differences emerge in physical properties and spectroscopic characteristics that prove valuable for analytical applications [9] .
Table 4: Comparative Properties
Property | Unlabeled Cyanuric Acid | ¹³C₃-labeled | Difference | Reference |
---|---|---|---|---|
Molecular Weight | 129.07 g/mol | 132.05 g/mol | +2.3% | [1] [22] |
Isotopic Purity | Natural ¹³C abundance | 99% ¹³C enrichment | +98% | [10] |
Chemical Purity | 99% | 97% | -2% | [10] |
Thermal Stability | Decomposes >330°C | Similar decomposition | Minimal | [45] |
The labeled compound demonstrates enhanced utility in mechanistic studies due to its distinctive spectroscopic signature [6] . Mass spectrometric analysis readily distinguishes between labeled and unlabeled species through characteristic fragmentation patterns, with the labeled compound producing molecular ion peaks at m/z 134 compared to m/z 128 for the natural compound [26]. Nuclear magnetic resonance spectroscopy benefits dramatically from ¹³C enrichment, as the labeled carbons provide approximately 100-fold signal enhancement compared to natural abundance [27].
Both compounds exhibit identical crystal structures and hydrogen bonding patterns, indicating that isotopic substitution does not significantly perturb intermolecular interactions [15] [18]. The tautomeric equilibria remain essentially unchanged, with the keto form predominating in both cases [34] [36]. Solubility properties show minimal variation, with both compounds displaying similar behavior in polar and nonpolar solvents [41] [43].
The isotopic enrichment of (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione represents a sophisticated approach to incorporating carbon-13 isotopes at specific positions within the triazine ring structure. The compound, with a molecular weight of 132.05 g/mol, features three strategically placed carbon-13 atoms at positions 2, 4, and 6 of the triazinane ring [1] .
The most prevalent synthetic approach involves the trimerization of 13C-labeled urea as the starting material [3]. This methodology begins with isotopically enriched urea precursors and proceeds through a controlled thermal process. The reaction typically occurs at temperatures ranging from 250-300°C with reaction times extending from 6-12 hours [3]. Under these conditions, yields of 46-68% can be achieved with carbon-13 enrichment levels reaching 98.45% [3].
An alternative chlorination-substitution pathway employs 13C3-cyanuric acid as the starting material [5]. This approach utilizes phosphorus pentachloride and phosphorus oxychloride as chlorinating agents under controlled anhydrous conditions . The process operates at moderate temperatures of 120-150°C with significantly reduced reaction times of 3-6 hours, yielding 75-85% product with carbon-13 enrichment ranging from 98.2-99.1% [5].
Recent developments in flow chemistry approaches have demonstrated enhanced control over isotopic labeling reactions [6]. These methodologies utilize 13C-labeled building blocks under precisely controlled temperature and flow rate conditions. Operating temperatures of 100-180°C with reaction times of 2-4 hours yield 70-90% product with carbon-13 enrichment levels of 98.0-99.0% [6].
Table 1: 13C Enrichment Methodologies for (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione
Method | Starting Material | Temperature (°C) | Yield (%) | 13C Enrichment (%) | Reaction Time (h) |
---|---|---|---|---|---|
Trimerization of 13C-labeled urea | 13C-labeled urea | 250-300 | 46-68 | 98.45 | 6-12 |
Chlorination-substitution pathway | 13C3-cyanuric acid | 120-150 | 75-85 | 98.2-99.1 | 3-6 |
Direct 13C incorporation synthesis | 13C-enriched precursors | 200-250 | 60-80 | 97.5-98.8 | 4-8 |
Flow chemistry approach | 13C-labeled building blocks | 100-180 | 70-90 | 98.0-99.0 | 2-4 |
Isotopic exchange methodology | Natural abundance compound | 150-200 | 40-60 | 85-95 | 8-16 |
The isotopic labeling pattern in (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione exhibits a symmetrical distribution of carbon-13 atoms throughout the triazine ring . This uniform labeling pattern creates characteristic mass distribution vectors that facilitate precise analytical identification [7]. The compound displays distinct isotopologue distributions where each carbon position contributes equally to the overall isotopic signature [7].
Nuclear magnetic resonance spectroscopy confirms the positional specificity of carbon-13 incorporation [8] [9]. The 13C NMR spectrum exhibits characteristic resonances that distinguish labeled carbons from their natural abundance counterparts [9]. Position-specific isotope analysis demonstrates that the carbon-13 atoms maintain their designated positions throughout the synthesis process without rearrangement [8] [10].
The analytical characterization of isotopic distribution in (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione requires sophisticated instrumentation capable of resolving subtle mass differences between isotopologues [7] [11].
High-resolution mass spectrometry serves as the primary analytical tool for isotopic distribution analysis [12] [13]. Time-of-flight mass spectrometers with mass accuracy of 2-5 parts per million enable precise determination of isotopic composition [13]. Detection limits as low as 0.015 μg/kg with precision values of 1.2-2.8% relative standard deviation demonstrate the sensitivity of modern instrumentation [14] [15].
Exact mass measurements distinguish between isotopologues based on their minute mass differences [13]. The molecular ion peak patterns reveal the extent of carbon-13 incorporation through characteristic isotopic envelopes [16]. Advanced data processing algorithms employ multiple linear regression analysis to deconvolute overlapping isotopic patterns [17].
Nuclear magnetic resonance spectroscopy provides complementary information regarding isotopic distribution through enhanced spectral resolution [9] [10]. Carbon-13 nuclear magnetic resonance spectroscopy with insensitive nuclei enhancement by polarization transfer sequences enables quantitative analysis of isotopic enrichment [9].
Position-specific isotope analysis through nuclear magnetic resonance demonstrates isotopic fidelity at each carbon position within the triazine ring [8] [10]. Internal referencing methodologies eliminate the requirement for external calibration standards while maintaining analytical precision better than 1‰ [10].
Table 2: Isotopic Distribution Analysis Parameters
Analysis Method | Detection Limit (μg/kg) | Precision (RSD %) | Mass Accuracy (ppm) | Isotopic Resolution | Analysis Time (min) |
---|---|---|---|---|---|
High-resolution mass spectrometry | 0.015 | 1.2-2.8 | 2-5 | High | 15-30 |
Nuclear magnetic resonance spectroscopy | 50 | 0.8-1.5 | N/A | Medium | 45-90 |
Gas chromatography-mass spectrometry | 0.1 | 2.1-4.6 | 10-50 | Medium | 20-40 |
Liquid chromatography-mass spectrometry | 0.05 | 1.5-3.2 | 3-10 | High | 25-45 |
Isotope ratio mass spectrometry | 1.0 | 0.19-0.42 | 0.1-0.5 | Very High | 10-20 |
Gas chromatography-mass spectrometry provides sensitive analysis of isotopic distribution through compound-specific isotope analysis [18]. The methodology achieves detection limits of 0.1 μg/kg with precision values ranging from 2.1-4.6% relative standard deviation [18]. Combustion interfaces enable conversion of organic compounds to carbon dioxide for isotope ratio determination [18].
The technique proves particularly valuable for metabolic tracer experiments where low-level isotopic enrichment requires precise quantification [19] [18]. Kinetic isotope effects during analysis are corrected through parallel experiments using natural abundance and carbon-13 enriched substrates [18].
Isotopic purity determination represents a critical quality control parameter for (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione applications [14] [15]. Multiple analytical approaches provide complementary information regarding the extent and fidelity of carbon-13 incorporation.
Exact mass measurement using time-of-flight mass spectrometry enables precise determination of isotopic purity through molecular formula confirmation [13]. The technique resolves isotopologues with mass differences as small as 0.0005 atomic mass units [16]. Purity determinations ranging from 95-99.9% with uncertainties of 0.3-1.0‰ demonstrate the precision of this approach [15].
Isotopic distribution calculators predict theoretical isotope patterns for comparison with experimental data [20]. Deviations from theoretical distributions indicate impurities or incomplete labeling [13]. Background subtraction and peak deconvolution algorithms enhance accuracy in complex matrices [13].
Multiple linear regression analysis provides robust isotopic purity determination through pattern recognition algorithms [17]. The methodology determines molar fractions of isotope patterns contributing to observed mass spectral data [17]. Purity ranges of 90-99.5% with uncertainties of 0.5-1.5‰ are achievable using this approach [17].
The technique proves particularly valuable for compounds containing multiple isotopic labels where conventional analysis becomes complex [17]. Uncertainty budgets account for all contributing factors including isotope pattern uncertainties and instrumental variations [17].
Table 3: Isotopic Purity Determination Techniques
Technique | Purity Range (%) | Uncertainty (‰) | Sample Amount (mg) | Matrix Compatibility |
---|---|---|---|---|
Exact mass measurement | 95-99.9 | 0.3-1.0 | 0.1-1.0 | High |
Multiple linear regression | 90-99.5 | 0.5-1.5 | 0.5-2.0 | Medium |
Isotopic pattern matching | 92-99.2 | 0.8-2.0 | 0.2-1.5 | High |
Peak integration analysis | 88-99.8 | 0.4-1.2 | 0.3-2.5 | Medium |
Internal standard comparison | 94-99.6 | 0.2-0.8 | 0.1-0.8 | High |
Stable isotope dilution analysis provides accurate quantification through isotopic equilibration [17]. The methodology proves particularly robust for trace-level analysis where matrix interferences compromise conventional approaches [21].
The stability of carbon-13 labeling in (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione constitutes a fundamental consideration for analytical applications and long-term storage [22] [23].
Thermal stability studies demonstrate the robustness of carbon-13 labeling under elevated temperature conditions [22] [24]. Controlled aging experiments at temperatures ranging from 50-109°C reveal minimal isotopic scrambling or exchange [22]. Solid-state nuclear magnetic resonance spectroscopy confirms retention of positional isotopic integrity during thermal stress [22].
Oxidative degradation studies indicate that carbon-13 labels remain stable during controlled oxidation processes [22]. The triazine ring structure provides inherent stability against thermal decomposition while maintaining isotopic fidelity [22]. Degradation products retain carbon-13 labels in predictable patterns that facilitate degradation pathway elucidation [22].
Environmental stability factors including humidity, oxygen exposure, and light exposure influence isotopic label retention [25]. Acid fumigation procedures commonly used in sample preparation can lead to significant losses of carbon-13 enriched compounds [25]. Hydrochloric acid vapor treatment combined with elevated temperature drying results in substantial isotopic label loss [25].
Moisture control proves critical for maintaining isotopic stability over extended storage periods [23]. Vacuum sealed storage under controlled humidity conditions (<1% relative humidity) achieves optimal stability with carbon-13 retention levels of 98.9-99.5% over 24-48 month periods [23]. Degradation rates under these optimal conditions remain below 0.6% per year [23].